molecular formula C22H13BrF6N2O B6204423 2-{5-[3-bromo-4-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 2648946-23-8

2-{5-[3-bromo-4-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No. B6204423
CAS RN: 2648946-23-8
M. Wt: 515.2
InChI Key:
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a furan ring, an imidazole ring, and two phenyl rings, each substituted with a trifluoromethyl group . One of the phenyl rings also has a bromo substituent .


Synthesis Analysis

The synthesis of this compound could involve several steps, including the formation of the furan and imidazole rings, the introduction of the trifluoromethyl groups, and the bromination of one of the phenyl rings . The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its two aromatic rings (furan and imidazole), two phenyl rings, and the presence of electronegative trifluoromethyl groups and a bromine atom. These features could influence its reactivity and physical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity could be influenced by the presence of the furan and imidazole rings, the trifluoromethyl groups, and the bromine atom . For example, reactions at the benzylic position can be resonance stabilized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups and the bromine atom could affect its polarity, solubility, and reactivity .

Safety and Hazards

This compound could potentially cause skin burns and eye damage. It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or materials science. Additionally, further studies could investigate its reactivity and the possibility of developing new synthetic routes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{5-[3-bromo-4-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(3-bromo-4-(trifluoromethyl)phenyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole, which is synthesized from 3-bromo-4-(trifluoromethyl)aniline and 2-methylimidazole. The second intermediate is 5-(2-bromo-5-methylfuran-3-yl)-4-(trifluoromethyl)phenylboronic acid, which is synthesized from 2-bromo-5-methylfuran-3-ylboronic acid and 4-(trifluoromethyl)phenylboronic acid. These two intermediates are then coupled using a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "3-bromo-4-(trifluoromethyl)aniline", "2-methylimidazole", "2-bromo-5-methylfuran-3-ylboronic acid", "4-(trifluoromethyl)phenylboronic acid" ], "Reaction": [ "Synthesis of 2-(3-bromo-4-(trifluoromethyl)phenyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole:", "- React 3-bromo-4-(trifluoromethyl)aniline with 2-methylimidazole in the presence of a base such as potassium carbonate and a solvent such as DMF to form 2-(3-bromo-4-(trifluoromethyl)phenyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole.", "Synthesis of 5-(2-bromo-5-methylfuran-3-yl)-4-(trifluoromethyl)phenylboronic acid:", "- React 2-bromo-5-methylfuran-3-ylboronic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate and a solvent such as DMF to form 5-(2-bromo-5-methylfuran-3-yl)-4-(trifluoromethyl)phenylboronic acid.", "Suzuki-Miyaura cross-coupling reaction:", "- Combine 2-(3-bromo-4-(trifluoromethyl)phenyl)-5-methyl-4-(trifluoromethyl)-1H-imidazole and 5-(2-bromo-5-methylfuran-3-yl)-4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate and a solvent such as DMF.", "- Heat the reaction mixture to promote the cross-coupling reaction.", "- Purify the final product using standard techniques such as column chromatography." ] }

CAS RN

2648946-23-8

Product Name

2-{5-[3-bromo-4-(trifluoromethyl)phenyl]furan-2-yl}-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole

Molecular Formula

C22H13BrF6N2O

Molecular Weight

515.2

Purity

95

Origin of Product

United States

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